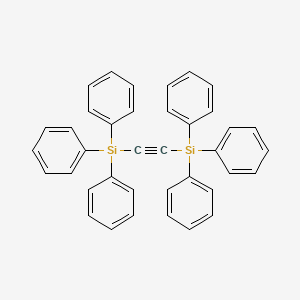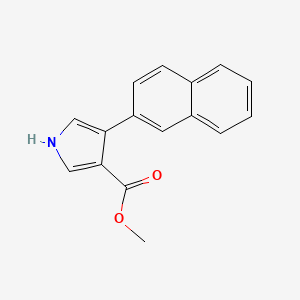
Tetrakis(4-vinylphenyl)methane
Descripción general
Descripción
Tetrakis(4-vinylphenyl)methane: is an organic compound with the chemical formula C33H28 . It is a tetrahedral molecule consisting of a central carbon atom bonded to four vinylphenyl groups. This compound is notable for its use in the synthesis of high-performance polymers and as a building block in the creation of porous organic frameworks.
Mecanismo De Acción
Target of Action
Tetrakis(4-vinylphenyl)methane is an organic compound that plays a significant role in the field of polymer chemistry . It can be used to synthesize high molecular weight polymers or participate in polymerization reactions as a monomer .
Mode of Action
The compound interacts with its targets, primarily other monomers, through a process known as polymerization . This is a chemical reaction where monomers combine to form a polymer or a different substance. The vinyl group in the compound can form a covalent bond with other monomers, resulting in a chain-like structure, which is a characteristic feature of polymers .
Biochemical Pathways
It’s known that the compound can participate in polymerization reactions, which are crucial in the synthesis of various materials, including plastics, resins, and fibers .
Result of Action
The primary result of this compound’s action is the formation of polymers. These polymers can have various applications depending on the specific monomers involved in the reaction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrakis(4-vinylphenyl)methane can be synthesized through a multi-step process involving the reaction of phenylacetylene with a suitable catalyst. One common method involves the Sonogashira–Hagihara coupling reaction, where phenylacetylene is reacted with tetrakis(4-bromophenyl)methane in the presence of a palladium catalyst and a copper co-catalyst . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is often purified through recrystallization or chromatography techniques to ensure high quality.
Análisis De Reacciones Químicas
Types of Reactions: Tetrakis(4-vinylphenyl)methane undergoes various chemical reactions, including:
Polymerization: The vinyl groups can participate in free radical polymerization to form cross-linked polymers.
Substitution Reactions: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Oxidation: The vinyl groups can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Common Reagents and Conditions:
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Reagents like nitric acid for nitration or bromine for bromination.
Oxidation: Oxidizing agents such as potassium permanganate or ozone.
Major Products:
Polymerization: Cross-linked polymers with high thermal stability and mechanical strength.
Substitution Reactions: Substituted phenyl derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of vinyl groups.
Aplicaciones Científicas De Investigación
Chemistry: Tetrakis(4-vinylphenyl)methane is used as a monomer in the synthesis of high-performance polymers and porous organic frameworks. These materials have applications in gas storage, separation, and catalysis .
Biology and Medicine: While direct applications in biology and medicine are limited, the polymers derived from this compound can be used in biomedical devices and drug delivery systems due to their biocompatibility and tunable properties .
Industry: In the industrial sector, this compound-based polymers are used in coatings, adhesives, and composite materials. Their high thermal stability and mechanical strength make them suitable for demanding applications .
Comparación Con Compuestos Similares
- Tetrakis(4-ethynylphenyl)methane
- Tetrakis(4-bromophenyl)methane
- Tetrakis(4-iodophenyl)methane
Comparison: Tetrakis(4-vinylphenyl)methane is unique due to its vinyl groups, which allow for polymerization reactions to form cross-linked networks. In contrast, tetrakis(4-ethynylphenyl)methane is used in the synthesis of microporous organic polymers through Sonogashira–Hagihara coupling reactions . Tetrakis(4-bromophenyl)methane and tetrakis(4-iodophenyl)methane are often used as intermediates in the synthesis of other complex organic molecules .
Propiedades
IUPAC Name |
1-ethenyl-4-[tris(4-ethenylphenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h5-24H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGMDUASGFGGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C=C)(C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571317 | |
| Record name | 1,1',1'',1'''-Methanetetrayltetrakis(4-ethenylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188647-25-8 | |
| Record name | 1,1',1'',1'''-Methanetetrayltetrakis(4-ethenylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B3112177.png)
![Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B3112179.png)



![Ethyl 2-[3-(3-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B3112213.png)




![Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B3112258.png)
